N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

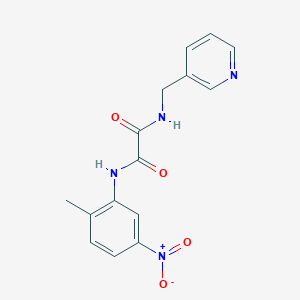

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone linking a 2-methyl-5-nitrophenyl group (aromatic ring with methyl and nitro substituents) to a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name |

N'-(2-methyl-5-nitrophenyl)-N-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4/c1-10-4-5-12(19(22)23)7-13(10)18-15(21)14(20)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBXDFXQCAKKJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves the reaction of 2-methyl-5-nitroaniline with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide product. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation

Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products

Reduction: 2-methyl-5-aminophenyl derivative

Substitution: Various substituted derivatives depending on the electrophile used

Hydrolysis: 2-methyl-5-nitroaniline and pyridine-3-carboxylic acid

Scientific Research Applications

Medicinal Chemistry

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Its derivatives have shown promising activity against various targets, including enzymes and receptors involved in disease processes.

Case Study: Anticancer Activity

A study focused on the synthesis of pyrimidine derivatives, which included this compound, demonstrated significant anticancer activity against various cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in tumor proliferation and survival .

Neuropharmacology

This compound has been evaluated for its interaction with the 18 kDa translocator protein (TSPO), a target for neuroimaging and neuroinflammation studies. Research indicates that derivatives of this compound can serve as radioligands for positron emission tomography (PET), aiding in the diagnosis and monitoring of neurodegenerative diseases .

Case Study: TSPO Binding Affinity

In a comparative study, the binding affinity of this compound was assessed against known TSPO ligands. The results indicated a high affinity for TSPO, suggesting its potential use as a biomarker for neuroinflammation .

Synthesis of Pharmaceutical Intermediates

The compound is also utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its unique structure allows for modifications that enhance biological activity or alter pharmacokinetic properties.

Case Study: Synthesis Pathways

Research has outlined synthetic pathways involving this compound as a key intermediate in developing drugs like imatinib and nilotinib, which are used in cancer therapy. The efficiency of these synthesis routes could lead to more cost-effective production methods for these important therapeutic agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Oxalamide derivatives exhibit structural versatility, enabling tailored modifications for specific applications. Below is a comparative analysis of N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide and its analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

NOEL*: No Observed Adverse Effect Level.

Key Findings:

Structural Modifications and Bioactivity: Aromatic Substituents: The target compound’s 2-methyl-5-nitrophenyl group introduces steric and electronic effects distinct from the methoxy/methyl groups in flavoring analogs (e.g., S336, 1768–1770). Pyridine Position: The pyridin-3-ylmethyl group in the target compound differs from the pyridin-2-yl substituents in S336 and 1768–1770. Positional isomerism may alter receptor interactions; pyridin-2-yl groups in flavor compounds enhance umami receptor (hTAS1R1/hTAS1R3) binding .

Safety and Metabolism: Flavoring oxalamides (e.g., 1768–1770) exhibit high NOEL values (up to 100 mg/kg bw/day), attributed to rapid hydrolysis and oxidative metabolism, preventing systemic accumulation . The target compound’s nitro group could slow hydrolysis, necessitating specific toxicity studies.

Applications: Flavor Industry: S336 and related compounds activate umami receptors with low thresholds (ppm levels), making them potent flavor enhancers . Pharmaceuticals: BNM-III-170 highlights oxalamides’ utility in immunotherapy, though the target compound’s pharmacological relevance remains unexplored .

Biological Activity

N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide is a compound that has attracted interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula and a molecular weight of 314.30 g/mol. Its structure includes a nitrophenyl group and a pyridinylmethyl moiety linked through an oxalamide bond. The synthesis typically involves the reaction of 2-methyl-5-nitroaniline with pyridine-3-carboxaldehyde in the presence of oxalyl chloride, following these steps:

- Nitration : Formation of 2-methyl-5-nitroaniline from 2-methylaniline.

- Condensation : Reaction with pyridine-3-carboxaldehyde to form an intermediate Schiff base.

- Formation : Reaction with oxalyl chloride to yield the final oxalamide compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF7), liver (HepG2), and colon (HCT116) cancers. The mechanism is believed to involve the inhibition of specific kinases that are crucial for cancer cell signaling pathways.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 | 12.5 | Moderate |

| HepG2 | 8.0 | High |

| HCT116 | 15.0 | Moderate |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules:

- Enzyme Inhibition : The compound can bind to active sites on enzymes involved in cancer metabolism, effectively inhibiting their function.

- DNA Interaction : Preliminary studies suggest that it may intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- In Vitro Cytotoxicity Studies : A study conducted by Moreno-Fuquen et al. (2021) demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, indicating a promising therapeutic index for further development .

- Mechanistic Insights : A recent investigation into its mechanism revealed that binding affinity to certain kinases correlates with its anticancer activity, providing insights into how structural modifications could enhance efficacy .

- Comparative Studies : When compared to structurally similar compounds like N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, this compound demonstrated superior activity against specific cancer types, emphasizing its unique structural advantages .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-methyl-5-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 2-methyl-5-nitroaniline with oxalyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–5°C to form the intermediate N1-(2-methyl-5-nitrophenyl)oxalamide .

- Step 2 : Coupling with pyridin-3-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DCM/DMF at room temperature .

- Purity Optimization :

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification.

- Monitor reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .

- Employ inert conditions to prevent side reactions (e.g., nitro group reduction) .

Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to verify substituent connectivity (e.g., pyridinyl methyl protons at δ 4.5–5.0 ppm, nitro group deshielding effects) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm) and nitro group vibrations (~1520 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H] ion) .

- X-ray Crystallography : Resolve 3D conformation using SHELX programs for crystal structure refinement .

Advanced Research Questions

Q. How can computational modeling predict the compound’s biological targets and binding modes?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs) based on structural motifs (pyridinyl and nitro groups may target hydrophobic pockets) .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD/RMSF analysis) .

- Pharmacophore Mapping : Identify key interaction sites (e.g., hydrogen bonds with oxalamide carbonyls) .

- Validation : Cross-reference with experimental data (e.g., enzyme inhibition assays) to refine models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values across studies)?

- Methodological Answer :

- Assay Standardization :

- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (pH, temperature) .

- Include positive controls (e.g., doxorubicin for anticancer assays) .

- Data Normalization : Account for batch-to-batch variability in compound purity (validate via HPLC ≥95%) .

- Mechanistic Studies : Perform Western blotting or qPCR to confirm target engagement (e.g., apoptosis markers like caspase-3) .

- Meta-Analysis : Compare structural analogs (e.g., substituent effects on nitro position) to identify SAR trends .

Q. How can crystallographic challenges (e.g., twinning, low resolution) be addressed during structure determination?

- Methodological Answer :

- Crystal Optimization : Use vapor diffusion (e.g., ethanol/chloroform mixtures) to improve crystal quality .

- Data Collection : Employ synchrotron radiation for high-resolution datasets (≤1.0 Å) .

- Refinement : Apply SHELXL with TWIN/BASF commands for twinned crystals .

- Validation : Check R values and electron density maps (e.g., omit maps for ambiguous regions) .

Q. What are the structure-activity relationship (SAR) insights for modifying this compound to enhance potency?

- Methodological Answer :

- Nitro Group Position : 5-nitro substitution (vs. 3- or 4-) optimizes steric and electronic effects for target binding .

- Pyridinyl Substituents : Methylation at the 3-position enhances solubility without compromising activity .

- Oxalamide Linker : Replace with thiooxalamide to modulate hydrogen-bonding capacity .

- Biological Testing : Screen analogs in parallel against primary and secondary targets to identify selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.